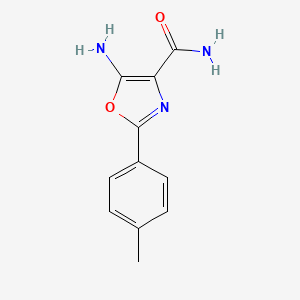

5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide

Vue d'ensemble

Description

L’acide 5-amino-2-p-tolyl-oxazole-4-carboxylique amide est un composé hétérocyclique appartenant à la famille des oxazoles. Ce composé se caractérise par sa structure unique, qui comprend un cycle oxazole substitué par un groupe amino, un groupe p-tolyle et un groupe amide d’acide carboxylique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 5-amino-2-p-tolyl-oxazole-4-carboxylique amide implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction d’amides primaires aromatiques et insaturés avec le 2,3-dibromopropène en présence d’une base telle que le carbonate de césium (Cs2CO3). Cette réaction se déroule via un mécanisme de cyclisation pour former le cycle oxazole .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, l’utilisation d’une arylation directe catalysée au palladium de l’oxazole-4-carboxylate d’éthyle avec des (hétéro)aromatiques iodés, bromés et chlorés a été rapportée comme une méthode efficace pour produire des dérivés d’oxazole .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-amino-2-p-tolyl-oxazole-4-carboxylique amide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés d’oxazole correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe amide d’acide carboxylique en amine.

Substitution : Des réactions de substitution nucléophile peuvent se produire en position benzylique.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme le N-bromosuccinimide (NBS) pour la bromation.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés d’oxazole avec des groupes fonctionnels supplémentaires, tandis que la réduction peut produire des dérivés d’amine.

Applications De Recherche Scientifique

L’acide 5-amino-2-p-tolyl-oxazole-4-carboxylique amide possède plusieurs applications en recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber des lignées cellulaires cancéreuses spécifiques.

Synthèse organique : Le composé sert de brique de construction pour la synthèse de composés hétérocycliques plus complexes.

Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques uniques.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-amino-2-p-tolyl-oxazole-4-carboxylique amide implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, il peut agir en inhibant les enzymes ou les récepteurs impliqués dans la prolifération des cellules cancéreuses. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application spécifique et de la structure du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de 2-aminothiazole : Ces composés partagent une structure hétérocyclique similaire et ont été étudiés pour leurs propriétés anticancéreuses.

Dérivés d’isoxazole : Ces composés contiennent également un cycle à cinq chaînons avec des atomes d’azote et d’oxygène et sont utilisés dans diverses applications pharmaceutiques.

Unicité

L’acide 5-amino-2-p-tolyl-oxazole-4-carboxylique amide est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d’un groupe amino, d’un groupe p-tolyle et d’un groupe amide d’acide carboxylique en fait un composé polyvalent pour diverses applications.

Propriétés

IUPAC Name |

5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-2-4-7(5-3-6)11-14-8(9(12)15)10(13)16-11/h2-5H,13H2,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMHDVYJLCPVNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-amino-2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B3468671.png)

![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3468681.png)

![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3468687.png)

![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B3468688.png)

![ethyl ({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B3468700.png)

![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3468706.png)

![ethyl 1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3468716.png)

![1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3468727.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3468732.png)

![N-benzyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3468738.png)

![N-(4-fluorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3468740.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468750.png)

![3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B3468760.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468767.png)